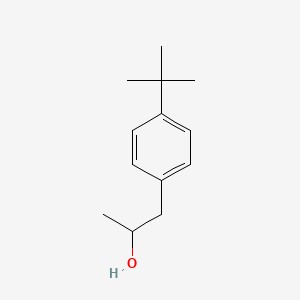

1-(4-tert-Butylphenyl)-2-propanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-tert-Butylphenyl)-2-propanol is an organic compound with the molecular formula C₁₄H₂₄O. It is a derivative of phenol, featuring a tert-butyl group attached to the benzene ring and a propanol group attached to the para position of the ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-2-propanol can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This involves the reaction of 4-tert-butylphenol with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reductive Amination: This method involves the reaction of 4-tert-butylphenylacetic acid with ammonia and a reducing agent like lithium aluminum hydride (LiAlH₄).

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Analyse Des Réactions Chimiques

1-(4-tert-Butylphenyl)-2-propanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)-2-propanone using oxidizing agents like chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can convert the compound to this compound using reducing agents such as sodium borohydride (NaBH₄).

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO₂Cl₂), dichloromethane (DCM) as solvent, room temperature.

Reduction: Sodium borohydride (NaBH₄), methanol as solvent, room temperature.

Substitution: Various electrophiles, such as nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

Oxidation: 1-(4-tert-butylphenyl)-2-propanone.

Reduction: this compound (same as starting material).

Substitution: Nitro- or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H18O

- Molar Mass : 194.29 g/mol

- Structure : Characterized by a tert-butyl group attached to a para-substituted phenyl ring.

Chemistry

- Stabilizer and Antioxidant : Used in organic synthesis and polymer chemistry to enhance stability and prevent oxidation.

Biology

- Antioxidant Studies : Investigated for its potential to mitigate oxidative stress in biological systems.

Medicine

- Pharmaceutical Formulations : Explored for anti-inflammatory properties and potential therapeutic effects in treating skin infections.

Industry

- Lubricants and Plasticizers : Employed in the production of various industrial chemicals.

Antimicrobial Activity

1-(4-tert-Butylphenyl)-2-propanol has demonstrated significant antimicrobial activity:

- Inhibition of Bacterial Growth : Effective against Staphylococcus aureus and Escherichia coli, with MICs ranging from 50 to 200 µg/mL.

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated its efficacy against pathogenic bacteria and fungi:

- Resulted in reduced biofilm formation in Pseudomonas aeruginosa, indicating potential for infection prevention.

Case Study 2: Therapeutic Potential

A clinical trial assessed its use as a topical agent for antibiotic-resistant skin infections:

- Participants showed notable improvement when treated with formulations containing this compound compared to standard treatments.

Mécanisme D'action

The antioxidant properties of 1-(4-tert-Butylphenyl)-2-propanol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the body's natural defense mechanisms against oxidative stress.

Comparaison Avec Des Composés Similaires

Butylated hydroxytoluene (BHT)

Butylated hydroxyanisole (BHA)

4-tert-Butylphenol

Activité Biologique

1-(4-tert-Butylphenyl)-2-propanol, also known as a tertiary alcohol, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The chemical structure of this compound consists of a tert-butyl group attached to a phenyl ring, which is further connected to a propanol moiety. This unique structure contributes to its biological activities, particularly in pharmacological contexts.

Antioxidant Properties

Research has indicated that derivatives of propanol, including this compound, exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted the potential of propanol derivatives as effective antioxidants, suggesting their use in therapeutic applications .

The mechanism by which this compound exerts its biological effects may involve the modulation of various signaling pathways. It has been observed to interact with specific enzymes and receptors, influencing metabolic processes. For instance, it may inhibit certain enzymes involved in the metabolism of xenobiotics, thereby enhancing detoxification processes .

Study on Antioxidant Activity

A notable study evaluated the antioxidant capacity of various propanol derivatives, including this compound. The results demonstrated that this compound effectively scavenged free radicals in vitro, indicating its potential as a protective agent against oxidative damage .

Neuroprotective Effects

Another research effort investigated the neuroprotective effects of this compound in animal models. The findings suggested that treatment with this compound resulted in reduced neuronal damage following induced oxidative stress. This neuroprotective effect was attributed to its antioxidant properties and potential modulation of neuroinflammatory pathways .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antioxidant, Neuroprotective | Free radical scavenging, enzyme inhibition |

| Propranolol | Beta-blocker | Beta-adrenergic receptor antagonism |

| 1-(4-isopropylphenyl)-2-propanol | Antioxidant | Similar to above |

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antioxidant Efficacy : Evaluated through various assays (DPPH, ABTS), showing significant radical scavenging abilities.

- Neuroprotective Studies : Animal studies indicating reduced oxidative damage and inflammation in neuronal tissues.

- Pharmacological Applications : Potential applications in formulations aimed at reducing oxidative stress-related conditions.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8,10,14H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDGXDVLSFTDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.